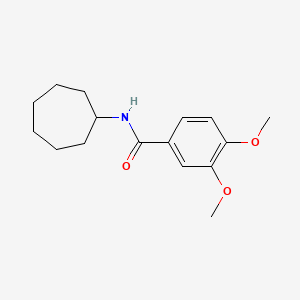

![molecular formula C21H24N4O B5555957 3-(1-methyl-1H-imidazol-2-yl)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5555957.png)

3-(1-methyl-1H-imidazol-2-yl)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that often demonstrate significant biological activity and potential therapeutic applications. While the specific compound "3-(1-methyl-1H-imidazol-2-yl)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidine" does not have direct literature references, related compounds have been explored for their unique chemical properties and potential in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, including the formation of imidazole and pyrrol rings, followed by their subsequent functionalization and combination. For example, compounds with similar structures have been synthesized through efficient pathways involving copper-catalyzed reactions or other catalytic methods to achieve the desired structural motifs with high selectivity and yield (Rao et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds in this class typically features complex arrangements of rings, such as imidazole and pyrrol, which are crucial for their biological activity. Advanced techniques like X-ray crystallography and NMR spectroscopy are employed to elucidate their precise structures, confirming the presence of specific functional groups and the overall molecular conformation.

Chemical Reactions and Properties

Compounds like "3-(1-methyl-1H-imidazol-2-yl)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidine" may participate in various chemical reactions, including nucleophilic substitutions or additions, depending on the functional groups present. Their chemical properties are significantly influenced by the nature of these groups, which can affect their reactivity and interaction with biological targets.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are critical for their formulation and application in a therapeutic context. These properties are determined by the compound's molecular structure and can be optimized through structural modifications to improve drug-like characteristics.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are pivotal in dictating the compound's behavior in chemical reactions and biological systems. These properties are explored through experimental studies and computational predictions to understand the compound's potential interactions and mechanisms of action.

For further detailed study and references on compounds with similar structures and properties, the following sources provide extensive information:

- Synthesis and application of related compounds in medicinal chemistry and drug discovery are discussed in detail by researchers (Shibuya et al., 2018).

- The structural and functional analysis of similar compounds, providing insights into their potential therapeutic uses (Eskola et al., 2002).

Scientific Research Applications

Synthesis and Structural Analysis

Efficient methods for synthesizing carbonyl derivatives through iron-catalyzed reductive amination, utilizing imidazolyl and phenyl derivatives as key components, have been developed, enabling the selective creation of piperidines among other cyclic amines. This synthesis process demonstrates the versatility of the imidazol and phenyl groups in facilitating complex chemical reactions (Wei et al., 2019).

Chemical Properties and Potential Applications

The exploration of mixed ligand tricarbonyl complexes, where imidazole and benzyl isocyanide act as key components, reveals the potential for bioactive molecule labeling. This study provides insight into how such complex molecules can be used in tracer-level procedures, suggesting applications in imaging and diagnostics (Mundwiler et al., 2004).

Antimicrobial and Anticancer Activity

New derivatives of imidazo[1,2-a]pyridine-3-carboxamide have shown significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This highlights the potential of such compounds in developing new antimycobacterial agents, demonstrating the therapeutic applications of these complex chemical structures (Lv et al., 2017).

Corrosion Inhibition

A derivative of imidazo[1,2-a]pyridine has been studied as a corrosion inhibitor for carbon steel in saline media. This study underscores the utility of such compounds in industrial applications, particularly in protecting metallic surfaces from corrosion, which is crucial for the longevity and safety of infrastructure (Kubba & Al-Joborry, 2020).

properties

IUPAC Name |

[3-(1-methylimidazol-2-yl)piperidin-1-yl]-(1-methyl-5-phenylpyrrol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O/c1-23-14-12-22-20(23)17-9-6-13-25(15-17)21(26)19-11-10-18(24(19)2)16-7-4-3-5-8-16/h3-5,7-8,10-12,14,17H,6,9,13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJHMXRUWCIJOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCCN(C2)C(=O)C3=CC=C(N3C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-methyl-1H-imidazol-2-yl)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

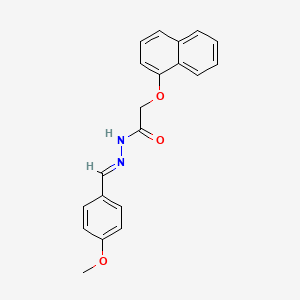

![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5555874.png)

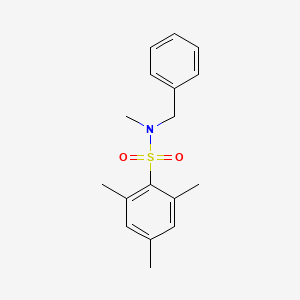

![8-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555878.png)

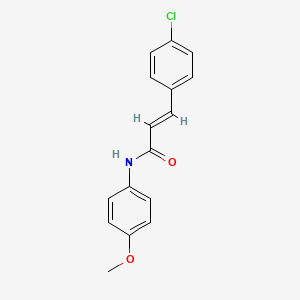

![N-(4-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}benzyl)-N-2-pyridinylbenzenesulfonamide](/img/structure/B5555903.png)

![4-[(2-bromophenoxy)acetyl]morpholine](/img/structure/B5555909.png)

![2-{1-[4-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5555925.png)

![[(3R*,4R*)-1-[(3-methyl-1-benzothien-2-yl)carbonyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5555931.png)

![(1S*,5R*)-3-[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555947.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5555950.png)

![3-(2-phenylpropyl)-8-(3-pyridin-3-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555958.png)

![(4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5555960.png)